

Application Notes and Protocols for the Synthesis of N6-Acetyloxymethyladenosine

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Compound of Interest

Compound Name: N6-Acetyloxymethyladenosine

Cat. No.: B15596295

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This document provides a detailed protocol for the laboratory synthesis of **N6-Acetyloxymethyladenosine**, a modified nucleoside of interest for various research and drug development applications. The synthetic strategy is based on established methods for the regioselective N6-alkylation of adenosine derivatives.

Introduction

N6-Acetyloxymethyladenosine is a derivative of adenosine featuring an acetyloxymethyl group at the N6 position of the adenine base. This modification can alter the molecule's biological activity, making it a valuable tool for probing biological systems and a potential lead compound in drug discovery. The following protocol outlines a three-stage synthesis: peracetylation of adenosine, N6-alkylation with acetyloxymethyl bromide, and subsequent deprotection to yield the target compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of **N6-Acetyloxymethyladenosine**, based on typical yields for analogous reactions.

Step	Reaction	Starting Material	Product	Molecular Weight (g/mol)	Theoretical Yield (g) per mmol of Adenosine	Expected Yield Range (%)
1	Peracetylation	Adenosine	N6,2',3',5'-Tetraacetyl adenosine	435.39	0.435	80-90%
2	N6-Acetyloxym ethylation	N6,2',3',5'-Tetraacetyl adenosine	N6-Acetyl-N6-acetyloxym ethyl-2',3',5'-tri-O-acetyladenosine	507.44	0.507	60-75%
3	Deprotection	N6-Acetyl-N6-acetyloxym ethyl-2',3',5'-tri-O-acetyladenosine	N6-Acetyloxym ethyladenosine	339.30	0.339	85-95%

Experimental Protocols

Stage 1: Synthesis of N6,2',3',5'-Tetraacetyladenosine (Peracetylated Adenosine)

This procedure protects the hydroxyl groups of the ribose and the N6-amino group of adenosine.

Materials:

- Adenosine
- Pyridine, anhydrous
- Acetic anhydride
- Methanol
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate/hexane solvent system

Procedure:

- Suspend adenosine (1.0 eq) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add acetic anhydride (5.0 eq) to the suspension.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quench the reaction by the slow addition of methanol at 0 °C.
- Remove the solvent under reduced pressure.

- Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO_3 and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford N6,2',3',5'-Tetraacetyladenosine as a white solid.

Stage 2: Synthesis of N6-Acetyl-N6-acetyloxymethyl-2',3',5'-tri-O-acetyladenosine

This is the key alkylation step to introduce the acetyloxymethyl group. A protocol for the synthesis of the alkylating agent, acetyloxymethyl bromide, can be found in the literature and is based on the reaction of acetyl bromide and paraformaldehyde.^[1]

Materials:

- N6,2',3',5'-Tetraacetyladenosine
- Acetyloxymethyl bromide (bromomethyl acetate)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Acetonitrile (MeCN), anhydrous
- Ethyl acetate
- Saturated aqueous ammonium chloride (NH_4Cl)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate/hexane solvent system

Procedure:

- Dissolve N6,2',3',5'-Tetraacetyladenosine (1.0 eq) in anhydrous acetonitrile in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
- Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) to the solution and stir for 10 minutes at room temperature.
- Add acetyloxymethyl bromide (1.2 eq) dropwise to the reaction mixture.
- Stir the reaction at room temperature for 16 hours.[\[2\]](#)
- Monitor the reaction by TLC.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH_4Cl and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the desired product.

Stage 3: Synthesis of N6-Acetyloxymethyladenosine (Deprotection)

This final step removes all acetyl protecting groups to yield the target compound.

Materials:

- N6-Acetyl-N6-acetyloxymethyl-2',3',5'-tri-O-acetyladenosine
- Methanolic ammonia (7 M solution)
- Methanol
- Silica gel for column chromatography

- Dichloromethane/methanol solvent system

Procedure:

- Dissolve the product from Stage 2 in a 7 M solution of ammonia in methanol.
- Stir the solution in a sealed vessel at room temperature for 48 hours.[\[2\]](#)
- Monitor the reaction by TLC until the starting material is fully consumed.
- Remove the solvent under reduced pressure.
- Purify the residue by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to afford **N6-Acetyloxymethyladenosine** as a white solid.

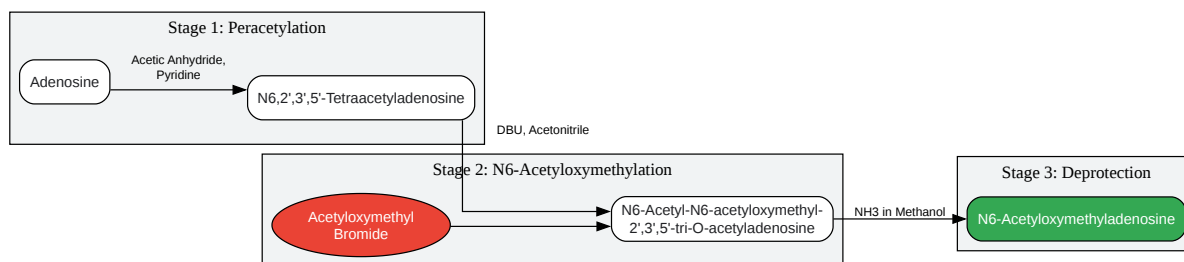
Characterization

The final product should be characterized by standard spectroscopic methods:

- ^1H NMR: To confirm the presence of the acetyloxymethyl group (singlets for the methyl and methylene protons) and the correct adenosine scaffold.
- ^{13}C NMR: To verify the carbon framework of the molecule.
- High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight of the final product.

Visualizations

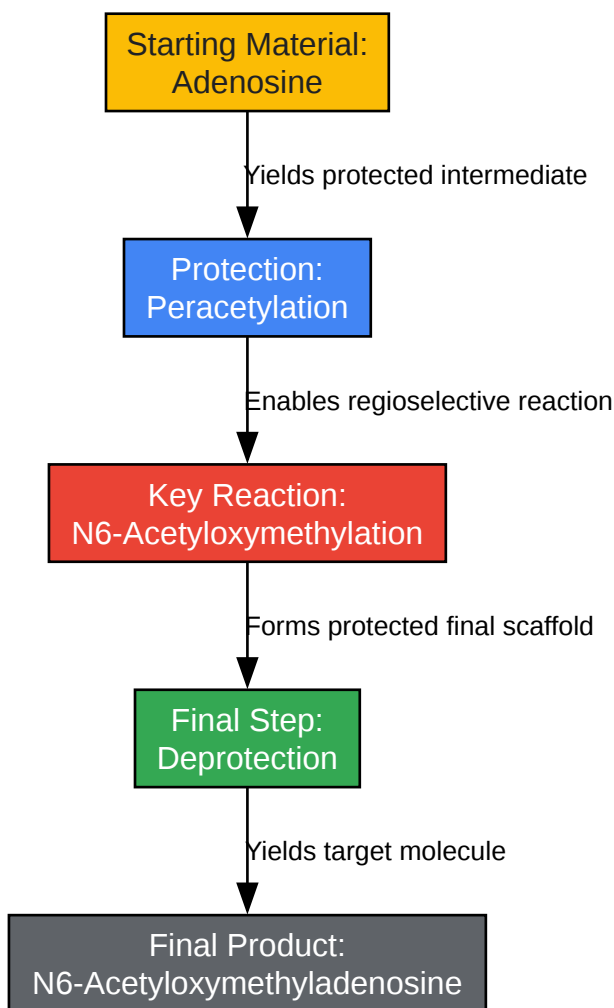
Experimental Workflow



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Caption: Synthetic workflow for **N6-Acetyloxymethyladenosine**.

Logical Relationship of Synthesis Stages



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Caption: Logical flow of the **N6-Acetyloxymethyladenosine** synthesis.

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References

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